N-(7-chloro-2-oxo-2H-1,3-benzoxathiol-5-yl)-2-methyl-5-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-chloro-2-oxo-2H-1,3-benzoxathiol-5-yl)-2-methyl-5-nitrobenzene-1-sulfonamide is a complex organic compound that features a benzoxathiol ring system, a sulfonamide group, and a nitrobenzene moiety
Scientific Research Applications
N-(7-chloro-2-oxo-2H-1,3-benzoxathiol-5-yl)-2-methyl-5-nitrobenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: Employed as a probe to study biochemical pathways and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-2-oxo-2H-1,3-benzoxathiol-5-yl)-2-methyl-5-nitrobenzene-1-sulfonamide typically involves multiple steps:
Formation of the Benzoxathiol Ring: This step involves the cyclization of a suitable precursor, such as a chlorinated phenol, with a thiol and a carbonyl source under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzoxathiol intermediate with a sulfonyl chloride in the presence of a base, such as triethylamine.
Nitration of the Benzene Ring: The final step involves the nitration of the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzoxathiol ring, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group in the benzoxathiol ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid for sulfoxide formation.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride for nitro group reduction.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzoxathiol derivatives.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(7-chloro-2-oxo-1,3-benzoxathiol-5-yl)naphthalene-2-sulfonamide
- N-(7-chloro-2-oxo-1,3-benzoxathiol-5-yl)phenylsulfonamide
Uniqueness
N-(7-chloro-2-oxo-2H-1,3-benzoxathiol-5-yl)-2-methyl-5-nitrobenzene-1-sulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which can impart distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(7-chloro-2-oxo-1,3-benzoxathiol-5-yl)-2-methyl-5-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O6S2/c1-7-2-3-9(17(19)20)6-12(7)25(21,22)16-8-4-10(15)13-11(5-8)24-14(18)23-13/h2-6,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNZOZMDXMIUPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC3=C(C(=C2)Cl)OC(=O)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.